PG 9 CPD
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Overview
Description
PG 9 CPD is a compound that belongs to the class of tropane alkaloids This compound is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety, which is further esterified with an 8-methyl-8-azabicyclo[321]octan-3-yl group
Preparation Methods
The synthesis of PG 9 CPD involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.
Chemical Reactions Analysis
PG 9 CPD undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Scientific Research Applications
PG 9 CPD has several scientific research applications:
Mechanism of Action
The mechanism of action of PG 9 CPD involves its interaction with specific molecular targets and pathways. . This compound may exert its effects by binding to acetylcholine receptors, thereby modulating neurotransmitter release and signal transmission. The exact molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
PG 9 CPD can be compared with other similar compounds, such as:
Hyoscyamine: Another tropane alkaloid with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other tropane alkaloids .
Properties
CAS No. |
156143-26-9 |
---|---|
Molecular Formula |
C17H22BrNO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3 |
InChI Key |
GHDWIFTUSXQYGK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Synonyms |
N-methyltropan-3-yl 2-(4-bromophenyl)propionate N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer NMT-3-BPP PG 9 cpd PG-9 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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